molecular formula C15H10Cl3NO2S B2493872 (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide CAS No. 956777-42-7

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide

Cat. No.: B2493872
CAS No.: 956777-42-7
M. Wt: 374.66
InChI Key: QDVKVCVAEINLGA-YPKPFQOOSA-N
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Description

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide is an organic compound characterized by the presence of dichloro, chlorophenyl, and phenylsulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide typically involves the reaction of 2,3-dichloroacryloyl chloride with 2-chlorophenylamine in the presence of a base, followed by the introduction of a phenylsulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways, induction of apoptosis, or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylthio)-2-propenamide: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.

    (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide: Similar structure but with a phenylsulfonyl group instead of a phenylsulfinyl group.

Uniqueness

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds, making it valuable for various applications.

Biological Activity

(E)-2,3-Dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C15H10Cl3NO3S
  • Molecular Weight : 390.6688 g/mol
  • CAS Number : 956777-42-7

The compound's biological activity is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of chlorine and sulfur in its structure may enhance its reactivity and affinity towards specific enzymes or receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related cinnamamides showed that several derivatives displayed potent activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against MRSAActivity Against E. faecalisCytotoxicity
Compound AYesNoLow
Compound BYesYesModerate
Compound CNoYesLow
This compoundTBDTBDTBD

Note: TBD = To Be Determined

Anticancer Activity

In addition to antimicrobial properties, the compound's potential anticancer activity has been explored. Research indicates that certain derivatives of similar compounds can inhibit cancer cell proliferation in vitro without significantly affecting primary mammalian cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various cinnamamides found that while some derivatives exhibited high potency against cancer cell lines, they also maintained low toxicity towards normal cells. For example, a derivative structurally similar to this compound showed promising results in inhibiting the growth of breast cancer cell lines while sparing healthy cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The lipophilicity of the compound plays a significant role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Compounds with higher lipophilicity often demonstrate enhanced biological activity due to better membrane permeability .

Table 2: Lipophilicity and Biological Activity Correlation

Compound NameLog P ValueAntimicrobial ActivityAnticancer Activity
Compound A4.5HighModerate
Compound B3.0ModerateHigh
This compoundTBDTBDTBD

Properties

IUPAC Name

(E)-3-(benzenesulfinyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2S/c16-11-8-4-5-9-12(11)19-15(20)13(17)14(18)22(21)10-6-2-1-3-7-10/h1-9H,(H,19,20)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKVCVAEINLGA-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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